Leucylvaline chemical structure and properties
Leucylvaline chemical structure and properties
An In-Depth Technical Guide to Leucylvaline: Chemical Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the dipeptide Leucylvaline (Leu-Val), detailing its chemical structure, physicochemical properties, synthesis methodologies, and its emerging significance in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in peptide-based research and development.
Introduction: The Significance of Dipeptides in Biological Systems and Therapeutics
Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond.[1] They are fundamental constituents of proteins and also exist as independent signaling molecules and metabolic intermediates in various biological processes.[1] The unique physicochemical properties of dipeptides, which are a composite of their constituent amino acids, make them attractive candidates for various applications in drug delivery, nutritional science, and as bioactive agents.
Leucylvaline is a dipeptide composed of the essential branched-chain amino acids (BCAAs) L-leucine and L-valine.[2] Both leucine and valine play critical roles in muscle protein synthesis, energy metabolism, and immune function.[3][4][5] Consequently, the dipeptide Leucylvaline is of significant interest for its potential synergistic or unique biological activities. This guide will delve into the core scientific principles and practical methodologies associated with Leucylvaline.
Chemical Structure and Nomenclature
The precise arrangement of atoms and functional groups in Leucylvaline dictates its chemical behavior and biological function.
IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid[6]
Synonyms: L-Leucyl-L-valine, Leu-Val[6]
Chemical Formula: C₁₁H₂₂N₂O₃[6]
Molecular Weight: 230.30 g/mol [6]
The structure features a peptide bond linking the carboxyl group of L-leucine to the amino group of L-valine. The terminal amino group of the leucine residue and the terminal carboxyl group of the valine residue confer its zwitterionic properties.
Caption: Chemical structure of L-Leucyl-L-valine.
Physicochemical Properties
The physicochemical properties of Leucylvaline are crucial for its handling, formulation, and biological activity. The data presented below is a combination of predicted values and experimental data for its constituent amino acids.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [6] |
| Average Molecular Weight | 230.30 g/mol | [6] |
| Monoisotopic Molecular Weight | 230.16304257 Da | [6] |
| Physical Description | Solid (Predicted) | |
| Water Solubility | 8.43 g/L (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | -1.1 (Predicted) | |
| pKa (Strongest Acidic) | 4.06 (Predicted) | |
| pKa (Strongest Basic) | 8.43 (Predicted) | |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 6 | [6] |
| Polar Surface Area | 92.42 Ų | [6] |
| Melting Point | L-Leucine: 293-295 °C (decomposes); L-Valine: ~315 °C (decomposes) | [6][7] |
| Specific Rotation [α]D | L-Leucine: -10.8° (c=2.2 in H₂O); L-Valine: +28.3° (c=1-2 in 5M HCl) | [1][6] |
Synthesis of Leucylvaline
The synthesis of Leucylvaline can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of L-Leucyl-L-valine
This protocol is a representative example and may require optimization based on the specific resin and coupling reagents used.
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Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection:
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Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
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Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
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Wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x), and then DMF (3x) to remove residual piperidine.
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-
Coupling of L-Leucine:
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In a separate vessel, activate Fmoc-L-Leu-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a colorimetric test such as the Kaiser test.
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-
Washing: After the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide from the filtrate by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification and Characterization:
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Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
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Characterize the purified Leucylvaline by mass spectrometry and NMR spectroscopy.
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Leucylvaline.
Biological Roles and Applications in Drug Development
The biological significance of Leucylvaline stems from the established roles of its constituent amino acids, L-leucine and L-valine.
Muscle Metabolism and Exercise Physiology
L-leucine is a potent stimulator of muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[8] L-valine also contributes to muscle metabolism and repair.[3] A study on the Leucyl-valine dipeptide demonstrated its ability to upregulate the expression of heat shock proteins (HSP70 and HSP25) and antioxidant system components in skeletal muscle following exercise in rats.[9] This suggests that Leucylvaline may play a protective role against exercise-induced cellular stress and contribute to muscle recovery.
Drug Delivery and Prodrug Strategies
A significant application of Leucylvaline in drug development is its use as a promoiety in prodrug design. The intestinal peptide transporter 1 (PepT1) recognizes and transports small peptides, offering a mechanism to enhance the oral bioavailability of drugs with poor absorption characteristics. By creating an ester or amide linkage between a drug and Leucylvaline, the resulting prodrug can be actively transported across the intestinal epithelium via PepT1. Once absorbed, the dipeptide is cleaved by intracellular peptidases, releasing the active drug.
Caption: Mechanism of Leucylvaline as a promoiety in prodrug delivery.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the identification, quantification, and characterization of Leucylvaline.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common technique for the analysis and purification of peptides. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed using UV absorbance at 214 nm, corresponding to the peptide bond.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of Leucylvaline. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides. The expected [M+H]⁺ ion for Leucylvaline is at m/z 231.17.[6] Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions that confirm the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conclusion
Leucylvaline is a dipeptide with significant potential in various scientific and therapeutic areas. Its chemical structure and physicochemical properties, derived from its constituent branched-chain amino acids, make it a subject of interest for its biological activities, particularly in muscle physiology. The ability of Leucylvaline to be recognized by peptide transporters has opened up promising avenues for its use in prodrug strategies to enhance the oral bioavailability of pharmaceuticals. The synthesis and analytical methods detailed in this guide provide a foundation for researchers to further explore the potential of this intriguing dipeptide.
References
- Leucyl-valine bioactive peptide upregulates exercise-induced HSP70 and HSP25 expression in the skeletal muscle of rats. (2025). Request PDF.
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Showing Compound Leucyl-Valine (FDB111965). (n.d.). FooDB. Retrieved from [Link]
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Valine | Structure, Function & Significance. (n.d.). Study.com. Retrieved from [Link]
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Critical Role of Leucine-Valine Change in Distinct Low pH Requirements for Membrane Fusion between Two Related Retrovirus Envelopes. (n.d.). PubMed Central. Retrieved from [Link]
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Showing L-leucyl-L-valine (PHY0042194). (n.d.). PhytoBank. Retrieved from [Link]
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Top Foods High in Leucine. (2025). WebMD. Retrieved from [Link]
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Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. (2023). PubMed Central. Retrieved from [Link]
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L-Valine. (n.d.). PubChem. Retrieved from [Link]
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Leu-Val. (n.d.). PubChem. Retrieved from [Link]
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Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. (2023). MDPI. Retrieved from [Link]
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Valine. (n.d.). Wikipedia. Retrieved from [Link]
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Muscle protein synthesis and the importance of leucine. (2024). Peter Attia & Layne Norton. Retrieved from [Link]
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Leucine. (n.d.). Wikipedia. Retrieved from [Link]
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